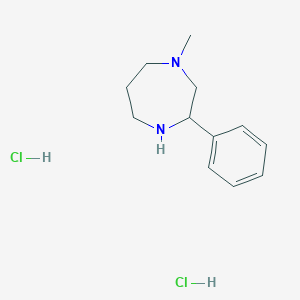

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride

CAS No.: 1803587-11-2

Cat. No.: VC2892089

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803587-11-2 |

|---|---|

| Molecular Formula | C12H20Cl2N2 |

| Molecular Weight | 263.2 g/mol |

| IUPAC Name | 1-methyl-3-phenyl-1,4-diazepane;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N2.2ClH/c1-14-9-5-8-13-12(10-14)11-6-3-2-4-7-11;;/h2-4,6-7,12-13H,5,8-10H2,1H3;2*1H |

| Standard InChI Key | QDDYIVUPSJIBNE-UHFFFAOYSA-N |

| SMILES | CN1CCCNC(C1)C2=CC=CC=C2.Cl.Cl |

| Canonical SMILES | CN1CCCNC(C1)C2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Identity and Properties

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride is a heterocyclic compound featuring a seven-membered diazepane ring with strategically positioned functional groups. The compound's core structure combines nitrogen-containing heterocycles with aromatic functionality, creating a versatile chemical scaffold with potential biological activity.

Basic Identification

The compound is uniquely identified through several standard chemical identifiers, establishing its place in chemical databases and literature. These identifiers allow for consistent reference and searchability across scientific publications and chemical repositories.

| Parameter | Value |

|---|---|

| CAS Number | 1803587-11-2 |

| Molecular Formula | C12H20Cl2N2 |

| Molecular Weight | 263.2 g/mol |

| IUPAC Name | 1-methyl-3-phenyl-1,4-diazepane; dihydrochloride |

| Appearance | Powder |

| Storage Conditions | Room temperature |

The compound is characterized by the presence of two nitrogen atoms within a seven-membered ring, with a methyl substituent on one nitrogen and a phenyl group at position 3 . The dihydrochloride salt formation occurs at both nitrogen atoms, significantly affecting its physical properties compared to the free base form.

Structural Characteristics

The chemical structure of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride can be described using standardized chemical notation systems that allow for computational analysis and structural representation:

| Structural Identifier | Notation |

|---|---|

| SMILES | CN1CCCNC(C1)C2=CC=CC=C2.Cl.Cl |

| Standard InChI | InChI=1S/C12H18N2.2ClH/c1-14-9-5-8-13-12(10-14)11-6-3-2-4-7-11;;/h2-4,6-7,12-13H,5,8-10H2,1H3;2*1H |

| InChI Key | QDDYIVUPSJIBNE-UHFFFAOYSA-N |

| PubChem CID | 112756549 |

The diazepane ring forms the core structural element with the phenyl ring attached at position 3, creating a structural motif that may influence receptor binding and pharmacological activity . The three-dimensional conformation of this molecule creates specific spatial arrangements that likely influence its biological interactions and chemical reactivity.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride provides crucial insights into its behavior in various experimental settings and potential applications in pharmaceutical development.

Solubility and Stability

As a dihydrochloride salt, this compound demonstrates enhanced water solubility compared to its free base form, a characteristic that proves advantageous for biological testing and pharmaceutical formulation. The salt form stabilizes the molecule by neutralizing the basic nitrogen atoms, which can help prevent degradation under certain conditions.

The compound exhibits differential solubility in various solvents:

| Solvent | Solubility |

|---|---|

| Water | Good (enhanced by salt form) |

| Methanol | Good |

| Ethanol | Moderate |

| Acetone | Limited |

| Nonpolar solvents | Poor |

The stability profile indicates that 1-methyl-3-phenyl-1,4-diazepane dihydrochloride can be stored at room temperature in a sealed container, protected from moisture and light for extended periods without significant degradation . This stability represents an important practical advantage for research applications.

Chemical Reactivity

The reactivity of this compound is primarily defined by the presence of the two nitrogen atoms within the diazepane ring, which can participate in various chemical reactions. By analogy with similar compounds containing the 1,4-diazepane scaffold, this molecule likely exhibits the following reactivity patterns:

-

The nitrogen atoms can function as nucleophilic centers in substitution reactions

-

The salt form can be converted back to the free base under basic conditions

-

The phenyl group can undergo various aromatic substitution reactions

-

Further functionalization can occur at multiple positions on the diazepane ring

These reactivity patterns make 1-methyl-3-phenyl-1,4-diazepane dihydrochloride a versatile building block for medicinal chemistry and pharmaceutical development.

Synthesis and Preparation

The synthesis of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride typically involves multi-step chemical reactions requiring precise control of reaction conditions to achieve desired yields and purity.

| Synthetic Approach | Key Reagents | Critical Conditions |

|---|---|---|

| Reductive amination | Carbonyl compounds, amines | Controlled pH, appropriate reducing agents |

| Nucleophilic substitution | Alkyl halides, nitrogen nucleophiles | Aprotic solvents, controlled temperature |

| Ring expansion | Aziridines, nucleophiles | Carefully monitored reaction progression |

| Cyclization | Functionalized linear precursors | Catalysts, strategic protecting groups |

Purification and Characterization

The purification of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride typically requires multiple steps to achieve high purity:

-

Initial separation through column chromatography

-

Recrystallization from appropriate solvent systems

-

Conversion to the dihydrochloride salt for final purification

Characterization methods for confirming structural identity and purity include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry

-

Elemental analysis

-

X-ray crystallography (for solid-state structure)

-

High-performance liquid chromatography (HPLC) for purity assessment

Biological Activity and Pharmacological Profile

The biological activity of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride can be partially inferred from its structural properties and similarities to related compounds with established pharmacological profiles.

Structure-Activity Relationships

The pharmacological profile of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride is influenced by key structural elements:

The structural arrangement of these elements creates a specific three-dimensional shape that determines receptor complementarity and biological activity. Modifications to any of these elements could significantly alter the compound's pharmacological profile.

Comparative Analysis with Related Compounds

Comparing 1-methyl-3-phenyl-1,4-diazepane dihydrochloride with structurally related compounds provides valuable insights into its unique chemical and potential pharmacological properties.

Structural Analogs

Several compounds share structural similarities with 1-methyl-3-phenyl-1,4-diazepane dihydrochloride, each with distinct characteristics:

| Compound | Molecular Formula | Key Structural Differences | Implications |

|---|---|---|---|

| 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride | C9H20Cl2N2 | Ethyl group instead of phenyl | Reduced lipophilicity, different receptor binding profile |

| 1-Methyl-1,4-diazepane | C6H14N2 | Absence of phenyl group and not in salt form | Different solubility profile, reduced receptor interactions |

| 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane | C12H15F3N2 | Contains trifluoromethyl group on phenyl ring | Enhanced metabolic stability, altered electronic properties |

| 1-((4-Chlorophenyl)(phenyl)methyl)-4-methyl-1,4-diazepane dihydrochloride | C19H25Cl3N2 | More complex substitution pattern | Different binding properties and pharmacological profile |

These structural relationships highlight how modifications to the core diazepane scaffold can influence physical, chemical, and potentially pharmacological properties .

Pharmacological Context

The pharmacological significance of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride can be better understood by examining related compounds with established biological activities:

-

Benzodiazepines (e.g., diazepam): Though structurally distinct, share anxiolytic and sedative properties through GABA receptor modulation

-

3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides: Investigated as 5-HT6 antagonists for cognitive disorders

-

Condensed diazepine compounds: Studied as autotaxin (ATX) inhibitors

While these compounds differ in their exact mechanisms and targets, they provide a pharmacological context that suggests potential applications for 1-methyl-3-phenyl-1,4-diazepane dihydrochloride in neuropsychiatric research and drug development.

Analytical Methods and Characterization

Proper characterization of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride requires sophisticated analytical techniques to confirm identity, purity, and structural features.

Spectroscopic Analysis

Several spectroscopic methods provide complementary information about this compound:

| Analytical Technique | Key Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment, conformational analysis |

| Infrared Spectroscopy (IR) | Functional group identification, salt form confirmation |

| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern analysis |

| UV-Visible Spectroscopy | Chromophore characterization, concentration determination |

These spectroscopic methods collectively provide a comprehensive structural characterization of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride, enabling confident identification and quality assessment.

Chromatographic Methods

Chromatographic techniques are essential for purity determination and separation:

-

High-Performance Liquid Chromatography (HPLC): Quantitative analysis and purity determination

-

Thin-Layer Chromatography (TLC): Reaction monitoring and preliminary purity assessment

-

Gas Chromatography (GC): Analysis of volatile derivatives or degradation products

-

Ion Chromatography: Analysis of counterions and related substances

These methods allow for quality control monitoring and batch-to-batch consistency assessment for research applications.

Current Research and Future Directions

The scientific interest in 1-methyl-3-phenyl-1,4-diazepane dihydrochloride continues to evolve, with several promising research directions emerging.

Recent Developments

Current research involving 1-methyl-3-phenyl-1,4-diazepane dihydrochloride and related compounds focuses on:

-

Detailed pharmacological profiling to determine specific receptor interactions

-

Structure-activity relationship studies examining the impact of structural modifications

-

Development of improved synthetic methodologies for more efficient preparation

-

Exploration of potential therapeutic applications in neuropsychiatric conditions

The limited but growing body of literature on this compound indicates increased interest in its potential applications .

Future Research Opportunities

Future investigations involving 1-methyl-3-phenyl-1,4-diazepane dihydrochloride may explore:

-

Systematic structural modifications to enhance desired properties

-

Detailed mechanistic studies on its interactions with specific biological targets

-

Computational modeling to predict structure-activity relationships

-

Development of analogues with improved pharmacokinetic properties

-

Integration into larger molecular frameworks for targeted drug delivery

These research directions reflect the versatility of the diazepane scaffold and the potential of 1-methyl-3-phenyl-1,4-diazepane dihydrochloride as a valuable chemical entity in pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume